An In-depth Technical Guide to the Synthesis and Characterization of Bromodimethylsulfonium Bromide
An In-depth Technical Guide to the Synthesis and Characterization of Bromodimethylsulfonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodimethylsulfonium bromide (BDMS) is a versatile and highly reactive reagent with significant applications in organic synthesis, serving as an effective brominating agent and a catalyst for a variety of transformations. Its utility in the pharmaceutical and drug development sector is noteworthy, particularly in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of bromodimethylsulfonium bromide, offering standardized protocols and in-depth analysis of its spectroscopic properties.
Introduction
Bromodimethylsulfonium bromide, also known as BDMS or dimethylbromosulfonium bromide, is a valuable reagent in the arsenal (B13267) of synthetic chemists. It is recognized for its ability to act as a source of electrophilic bromine, facilitating a range of transformations including the conversion of alcohols to alkyl bromides, the opening of epoxides, and the bromination of activated aromatic compounds.[1][2] Compared to molecular bromine, BDMS is often easier and safer to handle, making it a preferred choice in many synthetic applications.[3] This guide presents a detailed methodology for the synthesis of BDMS and a thorough examination of its structural and spectroscopic characteristics, providing researchers and drug development professionals with the essential information for its effective utilization.
Synthesis of Bromodimethylsulfonium Bromide
The synthesis of bromodimethylsulfonium bromide is most commonly achieved through the direct reaction of dimethyl sulfide (B99878) with molecular bromine. This reaction is typically performed in a non-polar solvent at low temperatures to control its exothermic nature. An alternative in situ generation involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with hydrobromic acid.[4]
Synthesis Workflow
The overall workflow for the synthesis and purification of bromodimethylsulfonium bromide is depicted below.
Caption: Workflow for the synthesis of bromodimethylsulfonium bromide.
Experimental Protocol
Materials:
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Dimethyl sulfide (CH₃)₂S
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Bromine (Br₂)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
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To a solution of dimethyl sulfide (1.0 eq) in anhydrous dichloromethane, bromine (1.0 eq) is added dropwise at 0 °C with stirring.
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The reaction mixture is stirred at this temperature for a specified period, during which a precipitate forms.
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The resulting solid is collected by filtration, washed with cold anhydrous dichloromethane, and dried under vacuum to yield bromodimethylsulfonium bromide.
Characterization of Bromodimethylsulfonium Bromide
The structural integrity and purity of the synthesized bromodimethylsulfonium bromide are confirmed through a combination of physical and spectroscopic methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of bromodimethylsulfonium bromide is provided in the table below.
| Property | Value |
| Chemical Formula | C₂H₆Br₂S |
| Molecular Weight | 221.94 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 91-95 °C |
| CAS Number | 50450-21-0 |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
The characterization of bromodimethylsulfonium bromide relies on various spectroscopic techniques to elucidate its molecular structure.
NMR spectroscopy is a powerful tool for confirming the structure of bromodimethylsulfonium bromide by identifying the chemical environment of its protons and carbon atoms.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.4 | Singlet | -S⁺-(CH ₃)₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~35 | -S⁺-(C H₃)₂ |
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretch (methyl) |
| ~1400-1450 | Medium | C-H bend (methyl) |
| ~600-700 | Strong | C-S stretch |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in a characteristic isotopic pattern for bromine-containing fragments.
| m/z | Relative Abundance | Assignment |
| 220, 222, 224 | Varies | [M]⁺˙ (isotopic pattern for two Br atoms) |
| 141, 143 | Varies | [M - Br]⁺ (isotopic pattern for one Br atom) |
| 62 | Varies | [(CH₃)₂S]⁺˙ |
Logical Relationships in Characterization
The process of characterizing a synthesized compound involves a logical flow of experiments to confirm its identity and purity.
Caption: Logical workflow for the characterization of BDMS.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of bromodimethylsulfonium bromide. The presented experimental protocols and tabulated spectroscopic data offer a valuable resource for researchers and professionals in drug development and organic synthesis. The reliable synthesis and thorough characterization of BDMS are crucial for its effective and reproducible application in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 3. Bromodimethylsulfonium bromideï¼A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene [html.rhhz.net]
- 4. KR20020054921A - Process for preparing aryl bromide derivatives - Google Patents [patents.google.com]
